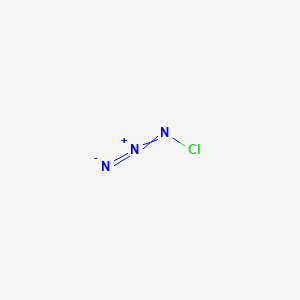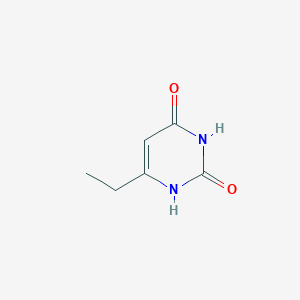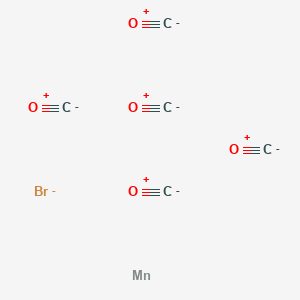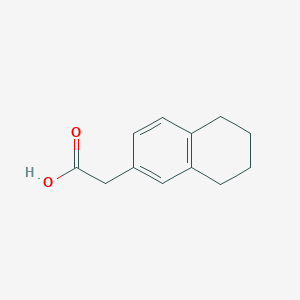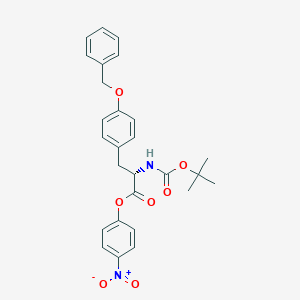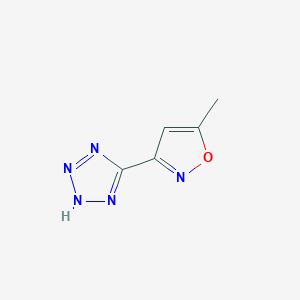
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. Additionally, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its properties and potential applications are well-known. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to develop new synthesis methods for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been achieved using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with sodium azide and phosphorus oxychloride, and the reaction of 5-methylisoxazole-3-carboxylic acid hydrazide with nitrous acid. The former method involves the conversion of the carboxylic acid group to an acid chloride, which then reacts with sodium azide to form the tetrazole ring. The latter method involves the diazotization of the hydrazide group followed by the elimination of nitrogen to form the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In materials science, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been studied for its ability to form coordination polymers and metal-organic frameworks. In analytical chemistry, this compound has been used as a reference standard for the analysis of tetrazole-containing compounds.
Eigenschaften
CAS-Nummer |
13600-36-7 |
|---|---|
Produktname |
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole |
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
5-methyl-3-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(8-11-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
InChI-Schlüssel |
WAUSRINIZKXDNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NNN=N2 |
Kanonische SMILES |
CC1=CC(=NO1)C2=NNN=N2 |
Synonyme |
1H-Tetrazole,5-(5-methyl-3-isoxazolyl)-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



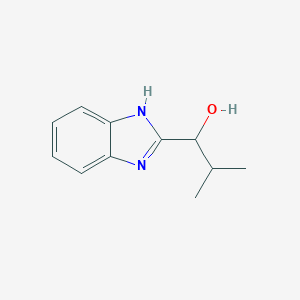
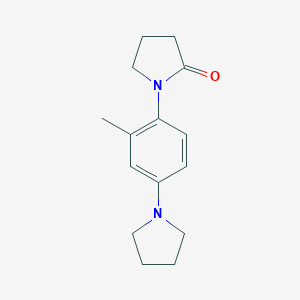
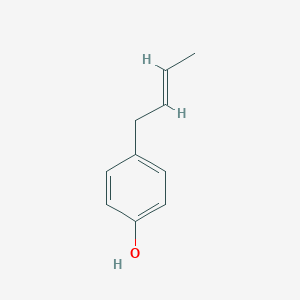
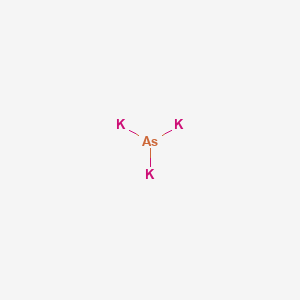

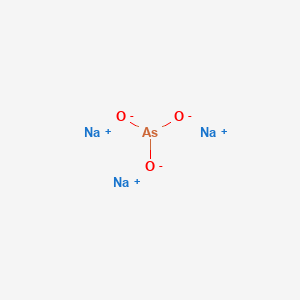
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
